molecular formula C26H34N2O5S B11451945 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11451945
M. Wt: 486.6 g/mol
InChI Key: UYSUSEWPZPDVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves several stepsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethylsulfanyl and dimethylamino groups can form hydrogen bonds and other interactions with proteins, affecting their function. The hexahydroquinoline core can interact with cellular pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with different substituents. For example:

Properties

Molecular Formula

C26H34N2O5S

Molecular Weight

486.6 g/mol

IUPAC Name

3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C26H34N2O5S/c1-7-34-13-12-33-26(31)21-16(3)27-19-14-15(2)20(25(30)32-6)24(29)23(19)22(21)17-8-10-18(11-9-17)28(4)5/h8-11,15,20,22,27H,7,12-14H2,1-6H3

InChI Key

UYSUSEWPZPDVEL-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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